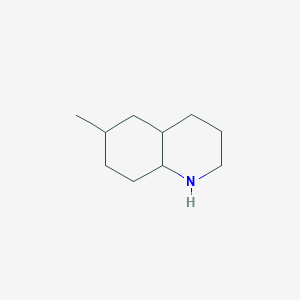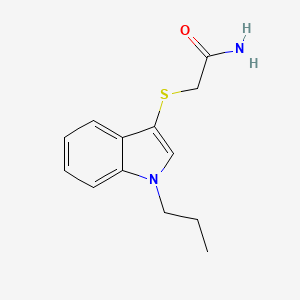
2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains functional groups such as bromophenoxy, hydroxypropyl, and amino butanol. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the bromine atom, a heavy halogen, could significantly influence the compound’s overall shape and properties .Chemical Reactions Analysis
In general, compounds with these functional groups can undergo a variety of chemical reactions. For example, the bromophenoxy group might undergo nucleophilic aromatic substitution reactions, while the amino group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point, while the presence of the hydroxy and amino groups could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Chemical Characterization
A study focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, where a similar compound was synthesized and characterized by elemental analysis, IR, 1H NMR, and mass spectral analysis. This research is essential for developing new antimicrobial agents (K. DORASWAMY & P. Ramana, 2013).
Another significant contribution to the field is the synthesis and properties of protic hydroxylic ionic liquids with two types of basic centers in their composition, showcasing the versatility of similar compounds in creating ionic liquids with high conductivity and low glass transition temperatures (V. Shevchenko et al., 2017).
Research on the application of ionic liquid halide nucleophilicity for the cleavage of ethers offers a green protocol for regenerating phenols from ethers, highlighting the environmental benefits of using ionic liquids in synthetic chemistry (Shanthaveerappa K. Boovanahalli et al., 2004).
Advanced Materials and Applications
A study on the synthesis of new (arylcarbonyloxy)aminopropanol derivatives and the determination of their physico-chemical properties aimed at potential beta-blockers, further emphasizing the importance of understanding the chemical properties of these compounds for pharmaceutical applications (Jan Tengler et al., 2013).
The enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives , which are β-analogues of aromatic amino acids, showcases the potential of such compounds in synthesizing amino acid derivatives with specific chiral configurations, crucial for developing drugs with targeted actions (E. Arvanitis et al., 1998).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[3-(4-bromophenoxy)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3.ClH/c1-2-11(8-16)15-7-12(17)9-18-13-5-3-10(14)4-6-13;/h3-6,11-12,15-17H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYEISRDJITMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(COC1=CC=C(C=C1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide](/img/structure/B2601552.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
![2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2601560.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)
![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)
